molecular formula C14H13N5OS B2637133 N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1788830-17-0

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2637133
CAS No.: 1788830-17-0
M. Wt: 299.35
InChI Key: DDTSSFMYNBBPSU-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is known for its role in various biochemical assays, particularly in the assessment of cell viability and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring, followed by the introduction of the triazole moiety. The final step involves the coupling of the carboxamide group to the triazole ring. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents. The reaction conditions usually require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into a colored formazan product, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific chemical structure, which allows it to be used in a variety of biochemical assays. Its ability to be reduced by mitochondrial dehydrogenases and produce a colored formazan product makes it particularly valuable in cell viability and cytotoxicity assays.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-8-9(2)21-14(15-8)16-13(20)12-11(17-19-18-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTSSFMYNBBPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NNN=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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